molecular formula C17H16N2O5 B4654757 propyl 4-[(3-nitrobenzoyl)amino]benzoate

propyl 4-[(3-nitrobenzoyl)amino]benzoate

Cat. No.: B4654757
M. Wt: 328.32 g/mol
InChI Key: MNTHUQDEPIIKBW-UHFFFAOYSA-N
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Description

Propyl 4-[(3-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(3-nitrobenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting propyl 4-aminobenzoate with 3-nitrobenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Acylation: The amino group can be further acylated with different acyl chlorides to form new amide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Acylation: Various acyl chlorides, pyridine or triethylamine as bases.

Major Products

    Reduction: Propyl 4-[(3-aminobenzoyl)amino]benzoate.

    Hydrolysis: 4-[(3-nitrobenzoyl)amino]benzoic acid.

    Acylation: New amide derivatives depending on the acyl chloride used.

Scientific Research Applications

Propyl 4-[(3-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propyl 4-[(3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(4-methylbenzoyl)amino]benzoate
  • Propyl 4-[(4-fluorobenzoyl)amino]benzoate
  • Propyl 4-[(4-methoxybenzoyl)amino]benzoate

Uniqueness

Propyl 4-[(3-nitrobenzoyl)amino]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for certain applications.

Properties

IUPAC Name

propyl 4-[(3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-10-24-17(21)12-6-8-14(9-7-12)18-16(20)13-4-3-5-15(11-13)19(22)23/h3-9,11H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTHUQDEPIIKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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